3,4-di-O-galloyl-5-O-digalloylquinic acid
3,4-di-O-galloyl-5-O-digalloylquinic acid
5-O-Digalloyl-3, 4-di-O-galloylquinic acid, also known as 34-g-5-digqa or 3, 4, 5, 5-tetragqa, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 5-O-Digalloyl-3, 4-di-O-galloylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-O-digalloyl-3, 4-di-O-galloylquinic acid is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
123134-20-3
VCID:
VC0046269
InChI:
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29+,35-/m1/s1
SMILES:
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O
Molecular Formula:
C35H28O22
Molecular Weight:
800.6 g/mol
3,4-di-O-galloyl-5-O-digalloylquinic acid
CAS No.: 123134-20-3
Main Products
VCID: VC0046269
Molecular Formula: C35H28O22
Molecular Weight: 800.6 g/mol
CAS No. | 123134-20-3 |
---|---|
Product Name | 3,4-di-O-galloyl-5-O-digalloylquinic acid |
Molecular Formula | C35H28O22 |
Molecular Weight | 800.6 g/mol |
IUPAC Name | (1R,3R,4S,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29+,35-/m1/s1 |
Standard InChIKey | OFTCZZCLDWTQNJ-JUUXLJTDSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES | C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Description | 5-O-Digalloyl-3, 4-di-O-galloylquinic acid, also known as 34-g-5-digqa or 3, 4, 5, 5-tetragqa, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 5-O-Digalloyl-3, 4-di-O-galloylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-O-digalloyl-3, 4-di-O-galloylquinic acid is primarily located in the membrane (predicted from logP). |
Synonyms | 3,4,5,5-tetraGQA 3,4-di-O-galloyl-5-O-digalloylquinic acid |
PubChem Compound | 122091 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume